molecular formula C17H18N2O2 B11738725 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide

3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide

Cat. No.: B11738725
M. Wt: 282.34 g/mol
InChI Key: CCRGOGHJUAXGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenoxyaniline and dimethylamine.

    Formation of Intermediate: The first step involves the reaction of 4-phenoxyaniline with an acylating agent, such as acryloyl chloride, to form an intermediate compound.

    Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with dimethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group and phenoxyphenyl moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-N-(4-methoxyphenyl)prop-2-enamide
  • 3-(dimethylamino)-N-(4-chlorophenyl)prop-2-enamide
  • 3-(dimethylamino)-N-(4-nitrophenyl)prop-2-enamide

Uniqueness

3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H18N2O2/c1-19(2)13-12-17(20)18-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,18,20)

InChI Key

CCRGOGHJUAXGBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.